4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
71735-25-6 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H24N2O2/c1-7-9-19(10-8-2)16-13(3)11-15(12-14(16)4)21-17(20)18(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3 |
InChI Key |
PZDDJAFRAIKACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N(CC=C)CC=C)C)OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with diallylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,5-dimethylphenyl isocyanate+diallylamine→4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diallylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and amines.
Scientific Research Applications
Insecticide Development
One of the primary applications of 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate is in the development of novel insecticides aimed at controlling malaria vectors such as Anopheles gambiae. Research indicates that this compound exhibits neurotoxicity towards target species while minimizing effects on non-target organisms.
Case Study: Neurotoxicity Evaluation
A study conducted by Ying Jiang at Virginia Polytechnic Institute evaluated the neurotoxic effects of various carbamate insecticides, including this compound. The results showed promising selectivity and lower inhibition of neurotoxic esterase compared to commercial carbamates, suggesting its potential for safer vector control strategies .
| Insecticide | IC50 (nM) | NTE Inhibition (%) |
|---|---|---|
| This compound | 172 | 93-116 |
| Bendiocarb | 611 | 76.5 |
Analytical Chemistry
The compound has also been utilized in analytical chemistry for its separation and purification capabilities. It can be effectively analyzed using high-performance liquid chromatography (HPLC), specifically on Newcrom R1 columns.
Application in HPLC
The reverse-phase HPLC method employs a mobile phase consisting of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method allows for scalable isolation of impurities and is suitable for pharmacokinetic studies .
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Particle Size | 3 µm |
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of carbamates like this compound reveals insights into absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for evaluating the safety and efficacy of new insecticides.
Pharmacokinetic Insights
Studies have indicated that carbamates are rapidly absorbed and distributed throughout the body, fitting a one-compartment model for pharmacokinetics. The half-life of these compounds varies but is generally short, emphasizing the need for careful application in agricultural settings .
Mechanism of Action
The mechanism of action of 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to the phenyl methylcarbamate family. Key analogues include:
Structural Insights :
Physicochemical Properties
Lipophilicity (log k):
Lipophilicity, critical for membrane permeability and bioaccumulation, was determined via HPLC (). While direct data for the target compound is unavailable, inferences can be made:
- XMC (log k ~2.1): Moderate lipophilicity due to methyl groups.
- Methiocarb (log k ~3.5): Higher lipophilicity from the methylthio group.
- This compound: Predicted log k ~2.8–3.2 (diallylamino increases polarity but dimethylcarbamate adds hydrophobicity) .
Toxicity and Environmental Impact
Biological Activity
4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate (CAS Number: 71735-25-6) is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and molecular weight of 288.391 g/mol. It has been studied for various applications, particularly in the fields of agriculture and pharmacology.
The compound features a dimethylcarbamate functional group, which is known for its reactivity and biological activity. Its structure allows it to interact with various biological targets, making it a candidate for further research in therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of cellular processes in microorganisms, leading to cell death.
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. It functions as a pesticide, demonstrating efficacy in controlling various agricultural pests. The mode of action typically involves neurotoxicity in insects, which interferes with their nervous system function.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .
Study 2: Insecticidal Effectiveness
A field trial conducted on the efficacy of this compound against aphids in soybean crops found that application rates of 2 kg/ha resulted in over 85% pest control within two weeks post-application. The study highlighted its potential as an environmentally friendly alternative to conventional insecticides .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within target organisms. For instance:
- Antimicrobial Action : It may inhibit key metabolic pathways in bacteria and fungi.
- Insecticidal Action : The compound likely binds to nicotinic acetylcholine receptors, leading to paralysis and death in insects .
Toxicological Profile
While the compound shows promising biological activities, its toxicity profile must also be considered. Acute toxicity studies indicate an LD50 value greater than 500 mg/kg in mammals, suggesting relatively low toxicity at typical application rates . However, further studies are needed to fully understand its long-term effects on non-target organisms and the environment.
Q & A
Basic Question: What analytical techniques are recommended for characterizing 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate, and how should they be prioritized?
Methodological Answer:
Characterization should begin with high-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy to assess purity and detect impurities. For structural confirmation, nuclear magnetic resonance (NMR) (¹H, ¹³C) is critical, as it resolves diallylamino and carbamate functional groups. Mass spectrometry (MS) (e.g., ESI-TOF) provides molecular weight validation. Quantitative analysis of reactive intermediates (e.g., dimethylcarbamate) may require derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) to enhance detectability . Prioritize techniques based on sample availability and research goals:
| Technique | Purpose | Priority |
|---|---|---|
| NMR | Structural elucidation | High |
| HPLC-UV | Purity assessment | High |
| MS | Molecular weight | Medium |
| DNPH assay | Reactive group analysis | Conditional |
Advanced Question: How can computational methods optimize the synthesis pathway for this compound?
Methodological Answer:
Employ density functional theory (DFT) to model reaction pathways, focusing on intermediates and transition states. For example, calculate activation energies for carbamate formation to identify rate-limiting steps. Pair this with Monte Carlo simulations to explore solvent effects (e.g., acetonitrile vs. ethanol) on yield. ICReDD’s reaction path search methods use quantum chemical calculations to narrow optimal conditions (e.g., temperature, catalyst loading) and reduce trial-and-error experimentation . A feedback loop integrating experimental data (e.g., HPLC yields) with computational models refines predictions iteratively.
Basic Question: What experimental design principles apply to stability studies of this compound under varying environmental conditions?
Methodological Answer:
Adopt a factorial design to evaluate degradation factors:
- Variables : Temperature (25°C–60°C), pH (3–9), light exposure.
- Responses : Purity loss (HPLC), carbamate hydrolysis (FTIR).
Use a 2³ factorial matrix (8 experiments) to identify interactions between variables. For instance, elevated temperature and acidic pH may synergistically accelerate hydrolysis. Include triplicate runs to assess reproducibility. Safety protocols (e.g., fume hood use for volatile byproducts) must align with institutional chemical hygiene plans .
Advanced Question: How to resolve contradictions in reported reactivity data (e.g., conflicting catalytic efficiency)?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., trace moisture in solvents). Implement multivariate analysis to isolate confounding factors:
Cluster analysis : Group studies by solvent polarity, catalyst type, or reaction scale.
Sensitivity testing : Vary one parameter (e.g., water content) while holding others constant.
Cross-reference with PubChem data (e.g., 3,5-dichloro-4-hydroxybenzoic acid stability profiles) to identify analogous reactivity trends . For catalytic discrepancies, use kinetic isotope effects (KIE) to probe rate-determining steps, distinguishing electronic vs. steric influences.
Basic Question: What are the best practices for synthesizing this compound with high regioselectivity?
Methodological Answer:
Optimize regioselectivity via protecting group strategies :
Protect the diallylamino group with tert-butoxycarbonyl (Boc) before carbamate installation.
Use HATU -mediated coupling for carbamate formation to minimize side reactions .
Monitor reaction progress with in situ FTIR to detect premature deprotection. Post-synthesis, validate regiochemistry via NOESY NMR to confirm spatial proximity of substituents.
Advanced Question: How to leverage machine learning for predicting biological activity or toxicity of derivatives?
Methodological Answer:
Train QSAR models using open-source libraries (e.g., RDKit) on datasets of structurally related carbamates. Input descriptors include:
- Electrostatic potential surfaces (from DFT).
- LogP (partition coefficient) and PSA (polar surface area).
Validate models with k-fold cross-validation and external test sets (e.g., PubChem BioAssay data) . For toxicity prediction, integrate toxicogenomics databases to map metabolic pathways (e.g., cytochrome P450 interactions).
Basic Question: Which solvents and storage conditions minimize degradation of this compound?
Methodological Answer:
Store the compound in anhydrous acetonitrile or dimethyl sulfoxide (DMSO) at –20°C to prevent hydrolysis. Avoid protic solvents (e.g., methanol) that may cleave the carbamate group. Monitor storage stability via accelerated stability testing :
| Condition | Degradation Rate |
|---|---|
| 25°C, dry N₂ | <1% per month |
| 40°C, 75% humidity | ~5% per week |
Advanced Question: How to design a scalable reactor system for continuous synthesis?
Methodological Answer:
Apply microreactor technology to enhance heat/mass transfer. Key parameters:
- Residence time distribution (RTD) : Optimize via computational fluid dynamics (CFD).
- Catalyst immobilization : Use silica-supported palladium for heterogeneous catalysis.
Integrate online PAT tools (process analytical technology), such as Raman spectroscopy, for real-time monitoring. Refer to CRDC subclass RDF2050112 for reactor design fundamentals .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
Follow OSHA guidelines for carbamate handling:
- Use nitrile gloves and chemical goggles .
- Conduct reactions in ventilated enclosures to avoid inhalation of volatile amines.
- Neutralize waste with 1M HCl before disposal.
Training must include emergency response for dermal exposure, referencing institutional Chemical Hygiene Plans .
Advanced Question: How to address low reproducibility in biological assay results involving this compound?
Methodological Answer:
Low reproducibility often stems from compound aggregation or solvent residues. Mitigate via:
Dynamic light scattering (DLS) : Detect aggregates in assay buffers.
Lyophilization : Remove residual solvents before reconstitution.
Validate bioactivity using orthogonal assays (e.g., SPR binding and cell viability). Cross-reference with NIST Standard Reference Data for solvent purity benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
